molecular formula C₈₁H₁₁₃N₁₉O₁₉S₂ B612702 Cortistatin14 CAS No. 193829-96-8

Cortistatin14

Cat. No.: B612702
CAS No.: 193829-96-8
M. Wt: 1721.01
InChI Key:
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Description

Cortistatin14 (CST-14) is a cyclic neuropeptide that has structural similarity to somatostatin-14 . It can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor to exert its biological activities . It is mainly expressed in the cortex and hippocampus .


Synthesis Analysis

CST-14 was synthesized by a standard Fmoc-based solid-phase synthetic method, and the obtained crude peptides were purified to homogeneity with preparative HPLC . The synthesis of cortistatins involves the construction of key building blocks, with Cortistatin A being a primary target due to its superior biological properties .


Molecular Structure Analysis

CST-14 has a molecular weight of 1720.03 and its empirical formula is C81H114N20O18S2 . It has a sequence of Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys with a disulfide bridge between Cys2 and Cys13 .


Physical And Chemical Properties Analysis

CST-14 is a solid substance . It has a solubility of 100 mg/mL in water . It should be stored at -20°C in a dry, sealed environment .

Scientific Research Applications

1. Anti-inflammatory and Immunomodulatory Effects

Cortistatin-14, a cyclic neuropeptide, has shown promise as an endogenous anti-inflammatory factor. Studies have indicated its effectiveness in down-regulating inflammatory mediators produced by activated macrophages. Its therapeutic application extends to murine models of lethal endotoxemia, where it has been seen to protect against lethality, prevent septic shock-associated histopathology, and decrease levels of various inflammatory mediators, including cytokines and chemokines (González-Rey et al., 2006).

2. Neuroprotective and Neuroregenerative Properties

Cortistatin-14 has been identified to have a significant role in neuroprotection and neuroregeneration. It has been shown to reduce clinical severity and incidence in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. This is associated with a reduction in autoimmune and inflammatory responses, and an increase in regulatory T cells, indicating its potential as a multimodal therapeutic approach for treating multiple sclerosis (Souza-Moreira et al., 2013).

3. Role in Sleep and Stress Responses

Cortistatin-14 is also involved in modulating sleep and stress responses. It has been shown to induce sleep-promoting effects, deactivate inflammatory and T helper-driven responses in preclinical models of various diseases, and modulate responses to neuropathic and inflammatory pain. Its deficiency has been linked to exacerbated nociceptive responses, indicating its significance in the neuroimmune system related to stress responses (González-Rey et al., 2015).

4. Potential in Treating Inflammatory Bowel Disease

Cortistatin-14 has shown efficacy in treating inflammatory bowel diseases like Crohn's disease. It ameliorates clinical and histopathologic severity, regulates a wide spectrum of inflammatory mediators, and restores mucosal immune tolerance. Its capacity to deactivate intestinal inflammatory response at multiple levels makes it a potential therapeutic approach for Th1-mediated inflammatory diseases (González-Rey et al., 2006).

5. Cardiovascular Protective Effects

Recent studies have suggested that Cortistatin-14 plays a significant role in cardiovascular health. It has been associated with reducing myocardial damage, inhibiting autoimmune myocarditis, and alleviating vascular smooth muscle cell proliferation and migration. These findings highlight its potential in the prevention and treatment of cardiovascular diseases (Liang et al., 2019).

6. Application in Cancer Therapy

Cortistatin-14 has been identified as having potential therapeutic objectives in cancer treatment. Network pharmacology studies have placed it as a promising agent in targeting key proteins involved in cancer pathways. Its interaction with cancer-related targets suggests its utility in developing future cancer therapy strategies (Christy et al., 2021).

Safety and Hazards

When handling CST-14, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

CST-14 has shown potential in treating conditions like Cushing’s syndrome, polycystic ovary syndrome (PCOS), and metabolic syndrome . It has been suggested that CST-14 may represent a novel strategy for the treatment of depression disorders .

Biochemical Analysis

Biochemical Properties

CST-14 interacts with various biomolecules, including enzymes and proteins. It binds and exerts its function via the somatostatin receptors (sst1-sst5) and the ghrelin receptor . It has been found to have anticonvulsive, neuroprotective, and significant anti-inflammatory properties .

Cellular Effects

CST-14 has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, CST-14 has been shown to produce antidepressant-like effects in mice, and these effects were found to be mediated by the ghrelin and GABA A receptor .

Molecular Mechanism

CST-14 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The antidepressant-like effects of CST-14 were significantly reversed by a ghrelin receptor antagonist, but not by a SSTRs antagonist . This suggests that CST-14’s effects are mediated primarily through the ghrelin receptor.

Temporal Effects in Laboratory Settings

In laboratory settings, CST-14 has been observed to produce rapid antidepressant effects

Dosage Effects in Animal Models

The effects of CST-14 vary with different dosages in animal models . For instance, intraperitoneal injection of CST-14 at doses of 0.1, 0.5, 1, 5, and 10 mg/kg was found to inhibit gastrointestinal transit in mice

Metabolic Pathways

It is known to interact with the somatostatin and ghrelin receptors , but the specific enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, are not yet fully known.

Transport and Distribution

It is known to co-exist with GABA within the cortex and hippocampus , suggesting that it may be transported and distributed in similar ways to GABA.

Subcellular Localization

Given its interactions with the somatostatin and ghrelin receptors , it is likely that it is localized to the same subcellular compartments as these receptors.

Properties

IUPAC Name

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRPLNQJNRBRNY-WYYADCIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H113N19O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583202
Record name PUBCHEM_16133803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1721.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186901-48-4
Record name PUBCHEM_16133803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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